cPLA2α Inhibitory Potency: 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid (IC50 = 10 µM) vs. Optimized Derivatives (IC50 < 1 µM)
In a direct enzymatic assay using cPLA2α isolated from human U937 cell cytoplasm, 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid exhibited an IC50 of 10,000 nM (10 µM) [1]. This places it approximately 50-fold less potent than the commercial reference inhibitor Axon-1609 (IC50 = 0.21 µM) and at least 10-fold less potent than optimized sulfamoylbenzoic acid derivatives 85 and 88, which achieved submicromolar IC50 values [2]. Conversely, it is approximately 2-fold more potent than the initial virtual screening hit, compound 3 (IC50 = 19 µM), and about 2-fold more potent than compound 4 (IC50 = 22 µM) [2].
| Evidence Dimension | cPLA2α enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM (10 µM) |
| Comparator Or Baseline | Axon-1609: 0.21 µM; Compounds 85/88: <1 µM; Compound 3: 19 µM; Compound 4: 22 µM |
| Quantified Difference | ~50-fold less potent than Axon-1609; ~2-fold more potent than compound 3 |
| Conditions | cPLA2α isolated from human U937 cell cytoplasm; assessed as suppression of [14C]arachidonic acid release |
Why This Matters
This defines the compound's precise potency tier, enabling researchers to select it as a moderately active comparator or scaffold for further optimization, rather than an inactive control.
- [1] BindingDB. BDBM50056735 (CHEMBL3327097). IC50: 1.00E+4 nM for cPLA2α. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50056735 View Source
- [2] Borecki D, et al. N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Med Chem Res. 2022;31:975-992. doi:10.1007/s00044-022-02895-x View Source
